molecular formula C15H27N3O3 B12007528 1,3,5-Tris[2-(ethenyloxy)ethyl]-1,3,5-triazinane CAS No. 67411-37-4

1,3,5-Tris[2-(ethenyloxy)ethyl]-1,3,5-triazinane

Cat. No.: B12007528
CAS No.: 67411-37-4
M. Wt: 297.39 g/mol
InChI Key: QYKYZMDESBXMFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,5-Tris[2-(ethenyloxy)ethyl]-1,3,5-triazinane is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of three 2-(ethenyloxy)ethyl groups attached to a 1,3,5-triazinane core. The molecular formula of this compound is C15H27N3O3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Tris[2-(ethenyloxy)ethyl]-1,3,5-triazinane typically involves the reaction of 1,3,5-triazinane with 2-(ethenyloxy)ethyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Tris[2-(ethenyloxy)ethyl]-1,3,5-triazinane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted triazinane derivatives.

Scientific Research Applications

1,3,5-Tris[2-(ethenyloxy)ethyl]-1,3,5-triazinane has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,3,5-Tris[2-(ethenyloxy)ethyl]-1,3,5-triazinane depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the 2-(ethenyloxy)ethyl groups allows for interactions with hydrophobic and hydrophilic environments, enhancing its versatility in various applications.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Tris[2-(vinyloxy)ethyl]-1,3,5-triazinane: Similar structure but with vinyloxy groups instead of ethenyloxy groups.

    1,3,5-Tris[2-(ethenyloxy)ethoxy]-1,3,5-triazinane: Contains additional ethoxy groups, leading to different chemical properties.

Uniqueness

1,3,5-Tris[2-(ethenyloxy)ethyl]-1,3,5-triazinane is unique due to its specific arrangement of ethenyloxy groups, which imparts distinct reactivity and interaction profiles. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

67411-37-4

Molecular Formula

C15H27N3O3

Molecular Weight

297.39 g/mol

IUPAC Name

1,3,5-tris(2-ethenoxyethyl)-1,3,5-triazinane

InChI

InChI=1S/C15H27N3O3/c1-4-19-10-7-16-13-17(8-11-20-5-2)15-18(14-16)9-12-21-6-3/h4-6H,1-3,7-15H2

InChI Key

QYKYZMDESBXMFP-UHFFFAOYSA-N

Canonical SMILES

C=COCCN1CN(CN(C1)CCOC=C)CCOC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.